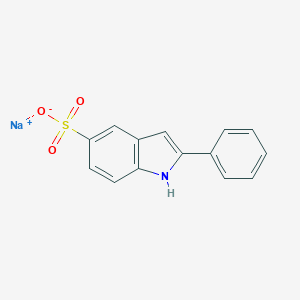
sodium 2-phenyl-1H-indole-5-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-phenyl-1H-indole-5-sulfonate is a compound with the molecular formula C14H10NNaO3S . It has a molecular weight of 295.29 g/mol . The compound is also known by other names such as Sodium 2-phenylindole-5-sulfonate and 1H-Indole-5-sulfonic acid, 2-phenyl-, monosodium salt .
Molecular Structure Analysis
The molecular structure of sodium 2-phenyl-1H-indole-5-sulfonate consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The InChI code for the compound is1S/C14H11NO3S.Na/c16-19(17,18)12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10;/h1-9,15H,(H,16,17,18);/q;+1/p-1 . Physical And Chemical Properties Analysis
Sodium 2-phenyl-1H-indole-5-sulfonate has a molecular weight of 295.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 295.02790864 g/mol . The topological polar surface area of the compound is 81.4 Ų . The compound has a heavy atom count of 20 .Applications De Recherche Scientifique
1. Cancer Treatment
Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They have shown potential in inhibiting the growth of cancer cells and could be used in the development of new anticancer drugs .
2. Antimicrobial Activity
Indole derivatives have shown significant antimicrobial properties . They can inhibit the growth of various microbes, making them potential candidates for the development of new antimicrobial drugs .
3. Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This includes neurological disorders, cardiovascular diseases, and more .
4. Antiviral Activity
Indole derivatives have shown antiviral activities . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .
5. Anti-inflammatory Activity
Indole derivatives have anti-inflammatory properties . They can be used in the treatment of conditions associated with inflammation .
6. Antioxidant Activity
Indole derivatives possess antioxidant activities . They can neutralize harmful free radicals in the body, which can help in preventing various diseases .
7. Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They can help in controlling blood sugar levels, making them potential candidates for the development of antidiabetic drugs .
8. Antimalarial Activity
Indole derivatives have shown antimalarial activities . They can inhibit the growth of the parasite responsible for malaria, making them potential candidates for the development of new antimalarial drugs .
Propriétés
IUPAC Name |
sodium;2-phenyl-1H-indole-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S.Na/c16-19(17,18)12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10;/h1-9,15H,(H,16,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUOUVQBVVZVRG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10NNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073080 |
Source


|
| Record name | 1H-Indole-5-sulfonic acid, 2-phenyl-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 2-phenyl-1H-indole-5-sulfonate | |
CAS RN |
119205-39-9 |
Source


|
| Record name | 1H-Indole-5-sulfonic acid, 2-phenyl-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119205399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-5-sulfonic acid, 2-phenyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-5-sulfonic acid, 2-phenyl-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

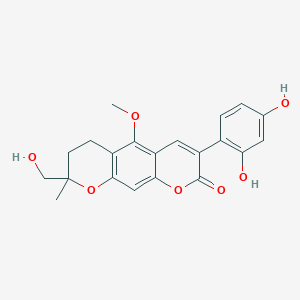
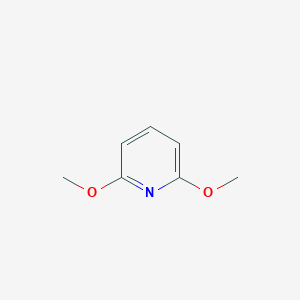
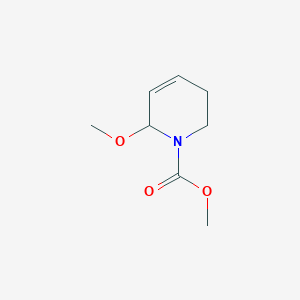

![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
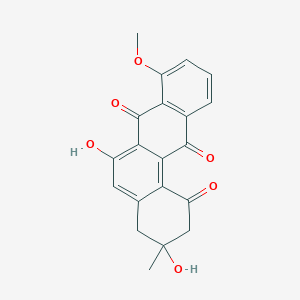
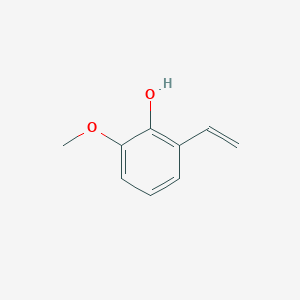
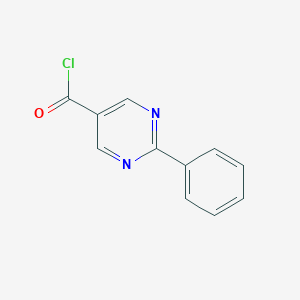
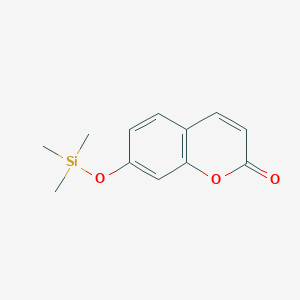
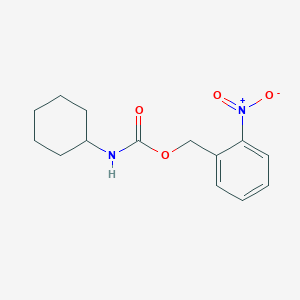
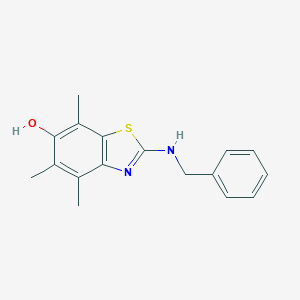
![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)
